molecular formula C15H21ClFN B13703327 1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13703327
M. Wt: 269.78 g/mol
InChI Key: HURYYVRITDJDLY-UHFFFAOYSA-N
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Description

1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a complex organic compound that features a cyclobutyl ring substituted with a 3-chloro-2-fluorophenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent substitution reactions to introduce the 3-chloro-2-fluorophenyl group. The final step involves the attachment of the butylamine chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity and pathway interactions are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine
  • 1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
  • 1-[1-(3-Chloro-2-fluorophenyl)cyclopropyl]-3-methyl-1-butylamine

Uniqueness

1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H21ClFN

Molecular Weight

269.78 g/mol

IUPAC Name

1-[1-(3-chloro-2-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21ClFN/c1-10(2)9-13(18)15(7-4-8-15)11-5-3-6-12(16)14(11)17/h3,5-6,10,13H,4,7-9,18H2,1-2H3

InChI Key

HURYYVRITDJDLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=C(C(=CC=C2)Cl)F)N

Origin of Product

United States

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